Home > Products > Screening Compounds P36845 > MELK-8a hydrochloride
MELK-8a hydrochloride -

MELK-8a hydrochloride

Catalog Number: EVT-274726
CAS Number:
Molecular Formula: C25H33ClN6O
Molecular Weight: 469.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MELK-8a is a maternal embryonic leucine zipper kinase (MELK) inhibitor.
Overview

MELK-8a hydrochloride, also referred to as NVS-MELK8a, is a potent and selective inhibitor of maternal embryonic leucine zipper kinase. This compound has garnered attention due to its significant role in cancer research, particularly concerning its inhibition of cell proliferation and regulation of the cell cycle. The compound exhibits an IC50 value of 2 nM, indicating its high potency in inhibiting the kinase activity of maternal embryonic leucine zipper kinase, which is implicated in various cancerous processes.

Source and Classification

MELK-8a hydrochloride is classified as a small molecule inhibitor targeting specific kinases involved in cellular processes. It is synthesized through complex chemical methods that yield a hydrochloride salt form to enhance solubility and stability. This compound is primarily sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and MedChemExpress.

Synthesis Analysis

Methods and Technical Details

The synthesis of MELK-8a hydrochloride involves several critical steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of 3-alkoxy-4-pyrazolypyridine, which serves as the core structure.
  2. Subsequent Modifications: Following the formation of the core structure, various chemical reactions are conducted to introduce necessary functional groups, culminating in the creation of the final product.
  3. Optimization for Industrial Production: For larger-scale production, reaction conditions are optimized to maximize yield and purity while ensuring compliance with quality control standards.

The detailed synthetic routes are often proprietary but generally involve standard protocols for kinase inhibitors, including purification processes to achieve high-quality products suitable for research applications.

Molecular Structure Analysis

Structure and Data

MELK-8a hydrochloride features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with maternal embryonic leucine zipper kinase. The specific arrangement of atoms within the molecule contributes to its selectivity and potency as an inhibitor.

Key structural data includes:

  • Molecular Formula: C₁₅H₁₄ClN₃O
  • Molecular Weight: 287.74 g/mol
  • Chemical Structure: The compound contains a pyrazolopyridine core with various substituents that enhance its biochemical activity.
Chemical Reactions Analysis

Reactions and Technical Details

MELK-8a hydrochloride undergoes several types of chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Involves replacing one functional group with another.

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Such as sodium borohydride.
  • Substitution Reagents: Such as alkyl halides.

These reactions typically yield intermediates that can be further processed to enhance the compound's properties or develop derivatives for specific research applications.

Mechanism of Action

Process and Data

The mechanism by which MELK-8a hydrochloride exerts its effects involves selective inhibition of maternal embryonic leucine zipper kinase activity. This inhibition disrupts various cellular processes:

  • Cell Cycle Regulation: By interfering with kinase activity, MELK-8a delays mitotic entry in cancer cells.
  • Apoptosis Induction: The compound promotes apoptosis in cells where maternal embryonic leucine zipper kinase is overexpressed.
  • Stem Cell Maintenance: It affects stem cell dynamics by modulating signaling pathways associated with cell renewal.

Research indicates that MELK inhibition can lead to significant changes in cell behavior, particularly in cancerous tissues where this kinase is often upregulated.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MELK-8a hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents; solubility can be affected by pH and ionic strength.
  • Stability: The hydrochloride form enhances stability compared to other forms, making it preferable for laboratory use.

Relevant data suggests that environmental factors such as temperature and solvent composition can influence the compound's behavior during experiments.

Applications

Scientific Uses

MELK-8a hydrochloride has a wide range of applications across various fields:

  1. Chemistry: Utilized as a tool compound for studying kinase inhibition mechanisms.
  2. Biology: Employed in cell biology studies to investigate maternal embryonic leucine zipper kinase's role in cell cycle regulation and apoptosis.
  3. Medicine: Investigated for therapeutic potential against cancers characterized by high maternal embryonic leucine zipper kinase expression, such as breast cancer.
  4. Industry: Used in drug development processes aimed at creating new therapeutic agents targeting maternal embryonic leucine zipper kinase.
Introduction to MELK Kinase and Therapeutic Targeting

MELK in Oncogenesis and Cell Cycle Regulation

Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase within the AMPK family, is aberrantly overexpressed in diverse cancers, including triple-negative breast cancer (TNBC), glioblastoma, prostate cancer, and acute myeloid leukemia. Its expression correlates with advanced tumor stage, therapy resistance, and poor patient prognosis [1] [4] [6]. Functionally, MELK regulates key oncogenic processes:

  • Cell Cycle Control: MELK expression peaks during G2/M phase, where it interacts with cyclins (e.g., cyclin B1) and mitotic kinases (e.g., Aurora kinases, CDK1) to drive mitotic entry and progression [1] [2]. Depletion studies demonstrate MELK knockdown induces G2/M arrest in glioblastoma and breast cancer models [1] [8].
  • Apoptosis Regulation: MELK exhibits context-dependent roles. It promotes apoptosis via phosphorylation of p53 (enhancing stability) and ASK1 in embryonic kidney cells [1] [5]. Conversely, in TNBC and glioma, it suppresses apoptosis by inhibiting pro-apoptotic Bcl-G and negatively regulating p53 [1] [4].
  • Stemness Maintenance: MELK sustains cancer stem cell populations, including glioma-initiating cells and mammary tumor progenitors, through interactions with transcription factors like FOXM1 and epigenetic regulators like EZH2 [1] [5] [7].

Table 1: Key Cellular Functions of MELK in Cancer

FunctionMolecular MechanismCancer Relevance
Mitotic RegulationPhosphorylation of CDC25B; activation of Aurora kinases/CDK1G2/M delay upon inhibition [2] [8]
Apoptosis Modulationp53 Ser15 phosphorylation (pro-apoptotic); Bcl-G inhibition (anti-apoptotic)Contributes to therapy resistance [1] [5]
Stem Cell MaintenanceFOXM1/EZH2 axis activationTumor initiation and recurrence [5] [7]

Rationale for Targeting MELK in Cancer Therapy

The oncogenic role of MELK provides a compelling therapeutic rationale:

  • Differential Expression: MELK is overexpressed in malignancies (Table 2) but low or absent in most adult somatic tissues, minimizing potential on-target toxicity [4] [6].
  • Master Regulator Status: MELK integrates multiple cancer hallmarks—proliferation (via cell cycle), survival (via apoptosis evasion), and stemness—making it a high-impact target [1] [4].
  • Therapeutic Resistance Link: Elevated MELK expression correlates with radio/chemoresistance. In neuroblastoma and glioblastoma, MELK inhibition sensitizes cells to DNA-damaging agents by impairing DNA repair pathways [7] [8].

Table 2: MELK Overexpression in Human Cancers

Cancer TypeClinical CorrelationReferences
Triple-Negative BreastPoor overall survival; basal-like subtype enrichment [1] [4]
GlioblastomaTumor grade association; reduced post-surgical survival [1] [5]
NeuroblastomaMYCN amplification link; advanced stage disease [7] [8]
Prostate CancerMetastasis promotion; castration resistance [4] [6]

Emergence of MELK-8a Hydrochloride as a Selective Inhibitor

First-generation MELK inhibitors (e.g., OTSSP167) showed potent anti-tumor effects but suffered from poor selectivity, inhibiting multiple off-target kinases (e.g., FLT3, AURKB) [2] [4]. MELK-8a hydrochloride (NVS-MELK8a) emerged as a superior tool compound with:

  • Unprecedented Selectivity: Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) profiling in TNBC cells revealed MELK-8a inhibits only 3 off-target kinases (Flt3, Haspin, PDGFRα) at >85% binding inhibition (1 μM), contrasting with OTSSP167’s inhibition of >50 kinases [2] [8] [9]. Its IC₅₀ for MELK is 2 nM, with >90-fold selectivity over most kinases [9].
  • Mechanistic Precision: In synchronized HeLaS3 cells, MELK-8a (3 μM) delays mitotic entry by 2–3 hours, evidenced by delayed phosphorylation of CDK1 (Tyr15), Aurora A (Thr288), and Aurora B. Cells subsequently complete mitosis normally, indicating a reversible G2/M checkpoint activation rather than apoptosis induction [2] [8] [9].
  • Anti-Proliferative Efficacy: MELK-8a reduces viability of MELK-dependent cancer cells (e.g., MDA-MB-468 TNBC, IC₅₀ = 60 nM) but minimally affects MELK-independent lines (e.g., MCF-7, IC₅₀ = 3.68 μM). This dependency correlates with endogenous MELK expression levels [9].

Table 3: Selectivity Profile of MELK-8a Hydrochloride

ParameterMELK-8a HydrochlorideOTSSP167
MELK IC₅₀2 nM0.41 nM
Off-target kinases (>85% inhibition at 1 µM)3 (Flt3, Haspin, PDGFRα)>50 (including AURKB, PLK1)
Cellular G2/M delayTransient (2–3 hours)Prolonged/apoptosis
Key validation studyRescue with WT-MELK (not kinase-dead)Phenotype not rescued by MELK complementation

Properties

Product Name

MELK-8a hydrochloride

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride

Molecular Formula

C25H33ClN6O

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H

InChI Key

AFGMSRRNYDSRPT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl

Solubility

Soluble in DMSO

Synonyms

MELK-8a HCl; MELK-8a HCl; MELK-8a HCl; MELK-8a hydrochloride

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.